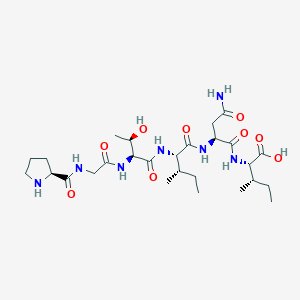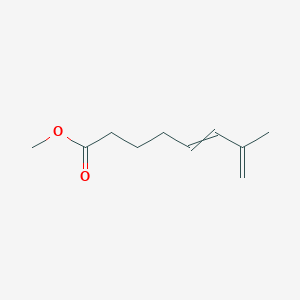
Methyl 7-methylocta-5,7-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methylocta-5,7-dienoate is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 7-methylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylocta-5,7-dienoate typically involves the esterification of 7-methylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-methylocta-5,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 7-methylocta-5,7-dienoic acid or 7-methylocta-5,7-dienal.
Reduction: Reduction yields 7-methylocta-5,7-dienol.
Substitution: Halogenated derivatives such as 7-bromo-7-methylocta-5,7-dienoate can be formed.
Applications De Recherche Scientifique
Methyl 7-methylocta-5,7-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and polymer additives.
Mécanisme D'action
The mechanism of action of Methyl 7-methylocta-5,7-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated diene system allows the compound to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-methylocta-2,4-dienoate
- Ethyl 7-methylocta-5,7-dienoate
- Methyl 7-methylocta-5,7-dienal
Uniqueness
Methyl 7-methylocta-5,7-dienoate is unique due to its specific conjugated diene system and ester functionality, which provide distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
185410-87-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl 7-methylocta-5,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-4-6-8-10(11)12-3/h5,7H,1,4,6,8H2,2-3H3 |
Clé InChI |
JSHYLBIPONKEEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
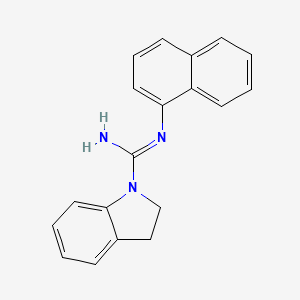
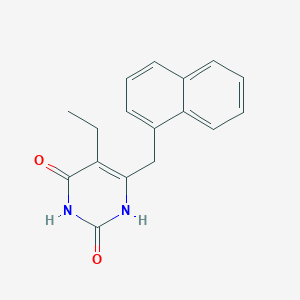

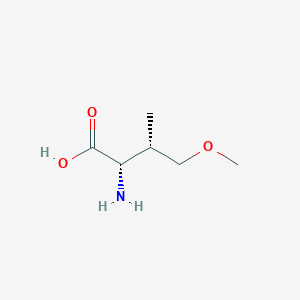
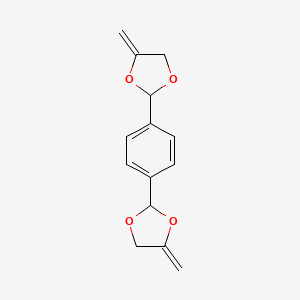
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
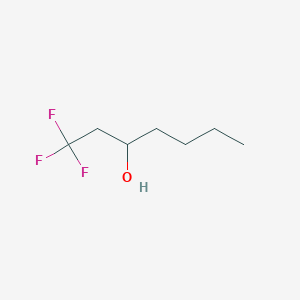
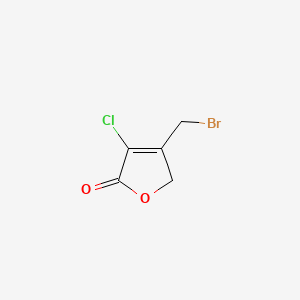
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
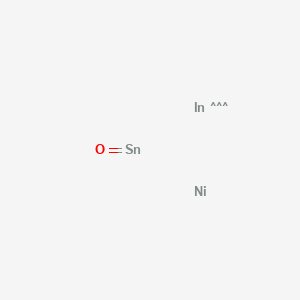
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
